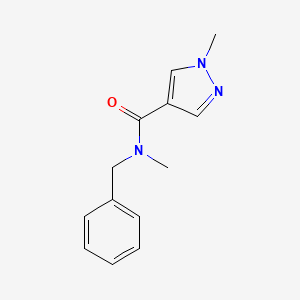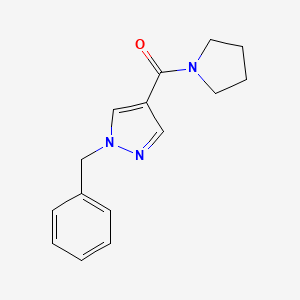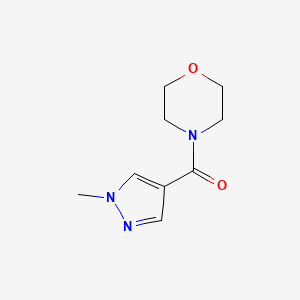![molecular formula C12H16N2O3 B7501779 1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)
1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been explored in detail.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone is not fully understood. However, it has been reported to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been found to inhibit acetylcholinesterase activity, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in learning and memory. Additionally, this compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone has been found to have various biochemical and physiological effects. It has been reported to modulate the release of neurotransmitters, inhibit acetylcholinesterase activity, and induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory and analgesic effects. These effects make this compound a promising candidate for further research in various fields.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone in lab experiments include its diverse effects and potential use in various fields of research. However, there are also limitations to using this compound. One limitation is its potential toxicity, which requires careful handling and monitoring. Additionally, the mechanism of action of this compound is not fully understood, which may make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone. One direction is to further study its mechanism of action and explore its potential use in drug discovery. Another direction is to investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, this compound could be studied for its potential use in cancer treatment and as an anti-inflammatory and analgesic agent. Further research is needed to fully understand the potential of this compound in scientific research.
In conclusion, 1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone is a synthetic compound that has been studied for its potential use in scientific research. Its diverse effects make it a promising candidate for further research in various fields. The synthesis method of this compound has been reported to be efficient and reliable. However, its potential toxicity and the limited understanding of its mechanism of action are limitations to its use in lab experiments. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesis Methods
The synthesis of 1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone involves the reaction of 2-methylfuran-3-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with ethyl chloroformate to yield the final product. This synthesis method has been reported in various scientific journals and has been found to be efficient and reliable.
Scientific Research Applications
1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the induction of apoptosis in cancer cells. It has also been reported to have anti-inflammatory and analgesic effects. Due to its diverse effects, this compound has been studied in various fields of research, including neuroscience, cancer research, and drug discovery.
properties
IUPAC Name |
1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-11(3-8-17-9)12(16)14-6-4-13(5-7-14)10(2)15/h3,8H,4-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZCINUDPHXQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)

![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)


![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)

![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)



![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)

